Phenyl hexanoate chemical properties and structure
Phenyl hexanoate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of phenyl hexanoate (B1226103). The information is curated for professionals in research and development, offering detailed data and methodologies to support laboratory work and drug discovery initiatives.
Core Chemical Properties
Phenyl hexanoate is an organic compound classified as an ester of phenol (B47542) and hexanoic acid.[1][2] It is also known by its synonyms, phenyl caproate and hexanoic acid, phenyl ester.[2][3][4][5]
Structural and Molecular Data
The fundamental chemical identifiers and structural information for phenyl hexanoate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1][3][4][5] |
| Molecular Weight | 192.25 g/mol | [1][3][4] |
| IUPAC Name | phenyl hexanoate | [1][3] |
| CAS Number | 7780-16-7 | [1][3][4] |
| SMILES | CCCCCC(=O)OC1=CC=CC=C1 | [3] |
| InChI | InChI=1S/C12H16O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 | [3] |
| InChIKey | SOOXQKVMQBCEGW-UHFFFAOYSA-N | [3] |
Physicochemical Properties
A summary of the key physicochemical properties of phenyl hexanoate is presented below. Experimental values for properties such as boiling and melting points are not consistently reported in the literature.
| Property | Value | Notes |
| Kovats Retention Index (Standard non-polar) | 1196 | [3] |
| Kovats Retention Index (Semi-standard non-polar) | 1223 | [3] |
| Topological Polar Surface Area | 26.3 Ų | [4] |
| Rotatable Bond Count | 6 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Complexity | 160 | [4] |
Chemical Structure
Phenyl hexanoate consists of a hexanoyl group attached to a phenyl group through an ester linkage. The structure is characterized by the presence of a carbonyl group (C=O) and a benzene (B151609) ring.
Caption: 2D structure of phenyl hexanoate.
Experimental Protocols
Synthesis of Phenyl Hexanoate via Fischer-Speier Esterification
The most common method for synthesizing phenyl hexanoate is the Fischer-Speier esterification of phenol with hexanoic acid, catalyzed by a strong acid.[1]
Materials:
-
Phenol
-
Hexanoic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine equimolar amounts of phenol and hexanoic acid in toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with distilled water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude phenyl hexanoate.
-
The crude product can be further purified by vacuum distillation.
Synthesis via Acylation of Phenol
An alternative synthesis route involves the acylation of phenol with hexanoic anhydride (B1165640).[6]
Materials:
-
Phenol
-
Hexanoic anhydride
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer
-
Addition funnel
-
Distilled water
Procedure:
-
Place approximately 10 grams of phenol into a 100-mL three-neck round-bottom flask equipped with a condenser, thermometer, and an addition funnel.
-
Slowly add approximately 15 mL of hexanoic anhydride to the flask with stirring.
-
Heat the solution to reflux at around 250°C for approximately three hours.[6]
-
After the reflux period, add approximately 25 mL of distilled water to neutralize the excess hexanoic anhydride.[6]
-
The product can then be isolated and purified using standard extraction and distillation techniques as described in the Fischer-Speier method.
Analytical Characterization
The successful synthesis and purity of phenyl hexanoate can be confirmed using various analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of phenyl hexanoate will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the ester group at approximately 1760 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The spectra will show characteristic chemical shifts for the protons and carbons of the phenyl and hexanoyl moieties.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of phenyl hexanoate and to analyze its fragmentation pattern, further confirming its identity.[3]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of phenyl hexanoate.
Caption: Workflow for Phenyl Hexanoate Synthesis and Analysis.
Safety and Handling
References
- 1. Phenyl Hexanoate|CAS 7780-16-7|Research Chemical [benchchem.com]
- 2. Hexanoic acid, phenyl ester (CAS 7780-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Phenyl hexanoate | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Hexanoic acid, phenyl ester [webbook.nist.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fishersci.com [fishersci.com]
- 8. vigon.com [vigon.com]
